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Compound of Interest

Compound Name:
1-Amino-2-bromo-4-

hydroxyanthraquinone

Cat. No.: B089553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 1-amino-2-bromo-4-
hydroxyanthraquinone, an important intermediate in the synthesis of various dyes and

potentially active pharmaceutical ingredients. The synthesis involves a two-step, one-pot

reaction: the bromination of 1-aminoanthraquinone to form 1-amino-2,4-dibromoanthraquinone,

followed by the selective hydrolysis of the bromine atom at the 4-position.

Key Experimental Parameters
The following tables summarize the key quantitative data for the bromination and hydrolysis of

1-aminoanthraquinone.

Table 1: Bromination of 1-Aminoanthraquinone
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Parameter Value Reference

Starting Material 1-Aminoanthraquinone [1]

Reagents
95% Sulfuric Acid, Iodine

Powder, Bromine
[1]

Temperature 100°C [1]

Reaction Time
15 hours (12 hours for bromine

addition, 3 hours stirring)
[1]

Molar Ratio (approx.)
1-Aminoanthraquinone :

Bromine (1 : 1.5)
[1]

Intermediate Product
1-Amino-2,4-

dibromoanthraquinone
[1]

Table 2: Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

Parameter Value Reference

Starting Material

1-Amino-2,4-

dibromoanthraquinone (from

bromination step)

[1]

Reagents
66% Oleum,

Paraformaldehyde
[1]

Temperature 110°C [1]

Reaction Time 1-2 hours [1]

Final Product
1-Amino-2-bromo-4-

hydroxyanthraquinone
[1][2]

Overall Yield 93.7% [1]

Melting Point 226-228°C [1]

Experimental Workflow
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The overall experimental workflow is depicted in the following diagram.

Step 1: Bromination

Step 2: Hydrolysis

Step 3: Work-up

Charge Reactor with:
- 95% Sulfuric Acid

- Iodine Powder
- 1-Aminoanthraquinone

Heat to 100°C

Add Bromine over 12 hours

Stir for 3 hours at 100°C

Formation of
1-Amino-2,4-dibromoanthraquinone

Expel excess Bromine with Nitrogen

Intermediate Product

Add 66% Oleum and Paraformaldehyde

Heat to 110°C for 1-2 hours

Formation of
1-Amino-2-bromo-4-hydroxyanthraquinone

Cool the reaction mixture

Final Product

Isolate crystals by filtration

Wash with water until neutral

Dry the final product

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone.

Detailed Experimental Protocols
Materials and Equipment:

1-Aminoanthraquinone

Concentrated sulfuric acid (95%)

Iodine powder

Bromine

Oleum (66%)

Paraformaldehyde

Stirred glass reactor with heating mantle, dropping funnel, and gas inlet/outlet

Filtration apparatus (e.g., Büchner funnel)

Standard laboratory glassware

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, fume

hood

Procedure:

Part 1: Bromination of 1-Aminoanthraquinone

In a stirred reactor, charge 580 parts by weight of 95% sulfuric acid and 0.5 parts by weight

of iodine powder.[1]

While stirring, add 111.5 parts by weight of 1-aminoanthraquinone at room temperature.[1]

Heat the mixture to 100°C.[1]
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Over a period of 12 hours, add 120 parts by weight of bromine to the reaction mixture while

maintaining the temperature at 100°C.[1]

After the addition is complete, continue stirring the mixture for an additional 3 hours at 100°C

to ensure the completion of the dibromination.[1] The intermediate product, 1-amino-2,4-

dibromoanthraquinone, is formed in this step.

Part 2: Hydrolysis to 1-Amino-2-bromo-4-hydroxyanthraquinone

Following the bromination, expel any excess bromine and hydrogen bromide from the

reaction mixture by passing a stream of nitrogen gas through the reactor.[1]

To the reaction mixture containing the 1-amino-2,4-dibromoanthraquinone, add 195.3 parts

by weight of 66% oleum and 16 parts by weight of paraformaldehyde.[1]

Heat the mixture to 110°C.[1]

Maintain this temperature for 1 to 2 hours, continuing to pass a stream of nitrogen through

the reactor, until the 1-amino-2,4-dibromoanthraquinone is no longer detectable (monitoring

by a suitable method such as TLC is recommended).[1]

Part 3: Product Isolation and Purification

After the hydrolysis is complete, cool the reaction mixture.

The precipitated crystals of 1-amino-2-bromo-4-hydroxyanthraquinone are isolated by

filtration.[1]

Wash the collected crystals with water until the filtrate is neutral.[1]

Dry the product. The expected yield of 1-amino-2-bromo-4-hydroxyanthraquinone is

approximately 149 parts by weight, which corresponds to a yield of 93.7% based on the

initial amount of 1-aminoanthraquinone.[1]

Signaling Pathway and Logical Relationship
The logical progression of the chemical transformation is illustrated below, showing the

sequential modification of the 1-aminoanthraquinone starting material.
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Caption: Chemical transformation pathway from 1-aminoanthraquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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